6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole
Description
Classification and Taxonomy within Lignan Family
Lignans constitute a large and structurally diverse class of natural products characterized by the coupling of two phenylpropanoid units through their central carbon atoms. The classification system for lignans is based on multiple structural criteria, including the patterns of cyclization, the manner in which oxygen is incorporated into the molecular skeleton, and the specific type of carbon framework present. According to the established taxonomic framework, lignans are organized into eight distinct structural subgroups: arylnaphthalenes, aryltetralins, dibenzocyclooctadienes, dibenzylbutanes, dibenzylbutyrolactones, dibenzylbutyrolactols, furans, and furofurans.
Furofuran lignans occupy a particularly significant position within this classification system, representing one of the major subclasses of the lignan family. These compounds are characterized by their distinctive 2,6-diaryl-3,7-dioxabicyclo[3.3.0]octane skeleton, which creates a rigid bicyclic framework that serves as the structural foundation for the entire subclass. The furofuran classification encompasses compounds that feature this specific bicyclic core structure, regardless of the particular substituents present on the aromatic rings or the stereochemical configuration at various positions within the molecule.
Table 1: Lignan Classification System and Structural Characteristics
| Subclass | Core Structure | Key Features | Representative Examples |
|---|---|---|---|
| Dibenzylbutanes | Linear C4 chain | Flexible backbone | Secoisolariciresinol |
| Dibenzylbutyrolactones | Lactone ring formation | γ-lactone functionality | Matairesinol |
| Furans | Single furan ring | Monocyclic oxygen heterocycle | Lariciresinol |
| Furofurans | Bicyclic furan system | 3,7-dioxabicyclo[3.3.0]octane | (+)-Epiexcelsin |
| Aryltetralins | Tetralin framework | Reduced naphthalene core | Podophyllotoxin |
| Arylnaphthalenes | Naphthalene backbone | Aromatic bicyclic system | Justicidin |
| Dibenzocyclooctadienes | Eight-membered ring | Macrocyclic structure | Schisandrin |
| Dibenzylbutyrolactols | Hydroxylated lactones | Alcohol functionality | Various derivatives |
The furofuran subclass can be further subdivided based on the oxidation state of the bicyclic ring system. These subdivisions include mono-oxidized, di-oxidized, and non-oxidized variants, each representing different levels of oxygen incorporation into the furofuran ring structure. This classification system provides a framework for understanding the structural relationships between different furofuran lignans and helps predict their potential biological activities and chemical reactivity patterns.
Historical Context and Discovery
The discovery and characterization of 6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole represents a significant milestone in the field of natural product chemistry. The compound was first isolated and characterized from the leaves of Macropiper excelsum, a plant species belonging to the Piperaceae family. The initial isolation work was conducted as part of a systematic investigation into the phytochemical composition of this botanical species, which led to the discovery of four new lignans, including (+)-diayangambin, (+)-excelsin, (+)-epiexcelsin, and (+)-demethoxyexcelsin.
The structural elucidation of (+)-epiexcelsin involved extensive spectroscopic analysis, including nuclear magnetic resonance spectroscopy and mass spectrometry. The absolute configuration of the compound was determined through comparison with known lignan standards and analysis of optical rotation data. The stereochemical assignment revealed that (+)-epiexcelsin represents the axial-equatorial stereoisomer within the excelsin series, distinguishing it from the related compound (+)-excelsin, which exists as the diequatorial stereoisomer.
The historical significance of (+)-epiexcelsin extends beyond its initial discovery, as subsequent research has revealed its presence in multiple plant species across different botanical families. The compound has been reported in Piper arborescens, Piper caninum, and Litsea verticillata, indicating a broader distribution pattern than initially recognized. This expanded botanical occurrence has contributed to increased scientific interest in the compound and has facilitated larger-scale studies of its properties and potential applications.
Nomenclature and Synonyms
The nomenclature of this compound reflects the complex structural features present within this molecule. The systematic International Union of Pure and Applied Chemistry name provides a complete description of the molecular architecture, including the stereochemical configuration at each chiral center and the specific arrangement of functional groups. This systematic naming convention ensures unambiguous identification of the compound across different research contexts and database systems.
The compound is more commonly referred to by its simplified name, (+)-Epiexcelsin, which reflects both its stereochemical relationship to the related compound excelsin and its positive optical rotation. The prefix "epi" indicates the inverted stereochemistry at one or more chiral centers compared to the parent excelsin structure, while the "(+)" designation specifies the direction of optical rotation when measured under standard conditions.
Table 2: Nomenclature and Identification Data for (+)-Epiexcelsin
| Nomenclature Type | Designation |
|---|---|
| Systematic Name | 6-[(3S,3aR,6R,6aR)-3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole |
| Common Name | (+)-Epiexcelsin |
| Chemical Abstracts Service Number | 51020-09-8 |
| PubChem Compound Identifier | 489948 |
| Molecular Formula | C22H22O8 |
| Molecular Weight | 414.4 g/mol |
| Data Systems Toxicology Substance Identifier | DTXSID20199021 |
| Nikkaji Number | J9.762D |
Properties
IUPAC Name |
6-[3-(3,4-dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24O7/c1-23-16-5-4-12(6-17(16)24-2)20-14-9-27-21(15(14)10-26-20)13-7-18(25-3)22-19(8-13)28-11-29-22/h4-8,14-15,20-21H,9-11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTPBMRNHPNUBLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC5=C(C(=C4)OC)OCO5)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan typically involves multiple steps, starting from simpler precursor molecules. The key steps in the synthesis include:
Formation of the methylenedioxy group: This step involves the reaction of a suitable precursor with methylene chloride in the presence of a base, such as potassium carbonate, to form the methylenedioxy group.
Introduction of the trimethoxy groups: This step involves the methylation of hydroxyl groups using methyl iodide in the presence of a base, such as sodium hydride.
Formation of the diepoxylignan structure: This step involves the oxidative coupling of two phenolic units to form the lignan structure, followed by epoxidation using a suitable oxidizing agent, such as m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of 3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan involves scaling up the synthetic routes mentioned above. The process typically includes:
Optimization of reaction conditions: This involves optimizing the temperature, pressure, and concentration of reagents to maximize yield and minimize by-products.
Purification: This involves the use of techniques such as column chromatography, recrystallization, and distillation to purify the final product.
Quality control: This involves the use of analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and high-performance liquid chromatography to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction of this compound can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride to form corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium cyanide to form corresponding substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium cyanide.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohols.
Substitution: Substituted products depending on the nucleophile used.
Scientific Research Applications
3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including its use as an anticancer agent and in the treatment of inflammatory diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 3,4,5’-Trimethoxy-3’,4’-methylenedioxy-7,9’:7’,9-diepoxylignan involves its interaction with various molecular targets and pathways. The compound exerts its effects through:
Antioxidant activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer activity: Inducing apoptosis in cancer cells and inhibiting cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural analogs, their substituents, molecular weights, and reported bioactivities:
Key Findings
Substituent Effects on Bioactivity :
- Methoxy vs. Benzodioxole Groups : Compounds with benzodioxole substituents (e.g., asarinin, sesamin) exhibit insecticidal and antioxidant activities, likely due to enhanced lipophilicity and radical-scavenging capacity . In contrast, methoxy-substituted analogs (e.g., planispine A, phylligenin) show stronger interactions with mammalian cellular targets, such as DNA repair machinery (Fanconi anemia pathway) and inflammatory mediators (NF-κB) .
- Prenyloxy Modifications : Planispine A’s 4-prenyloxy group enhances its ability to penetrate cellular membranes and disrupt protein-DNA interactions, a feature absent in the target compound .
Stereochemical Influences: The stereochemistry of the furofuran core (e.g., 3R,3aR,6S,6aR in planispine A vs. 3S,3aR,6R,6aR in phillygenin) affects binding to enzymatic targets. For example, planispine A’s stereochemistry is critical for inhibiting FANCD2 monoubiquitination, a step in DNA repair .
Therapeutic Potential: Anti-Inflammatory Effects: Phylligenin and phillygenin, both containing a methoxyphenol group, inhibit NF-κB but differ in efficacy due to hydroxyl vs. methoxy substituents . Chemosensitization: Planispine A’s unique prenyloxy group enables synergy with cisplatin, suggesting that similar modifications in the target compound could enhance chemotherapeutic applications .
Research Implications
The structural diversity among furofuran lignans underscores the importance of substituent engineering for tailored bioactivities. For instance:
- Introducing hydroxyl groups (as in phillygenin) may improve anti-inflammatory potency by facilitating hydrogen bonding with kinases like MAPK14 .
- Adding prenyl or allyl chains (as in planispine A) could enhance bioavailability and target specificity in cancer therapy .
Further studies on the target compound should focus on:
Molecular docking to predict interactions with NF-κB or Fanconi anemia pathway components.
Pharmacokinetic profiling to assess metabolic stability and toxicity.
Biological Activity
6-[3-(3,4-Dimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-4-methoxy-1,3-benzodioxole is a complex organic compound with potential therapeutic applications. This article explores its biological activity based on existing research findings and data.
The compound has the following chemical characteristics:
- Molecular Formula: C22H24O7
- Molecular Weight: 384.4 g/mol
- Melting Point: 133ºC
- Boiling Point: 534.9ºC at 760 mmHg
- Density: 1.225 g/cm³
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties and potential therapeutic effects.
Pharmacokinetics and Absorption
Research indicates that the compound exhibits moderate human intestinal absorption (54.48%) and a significant probability of crossing the blood-brain barrier (60%) . The compound's bioavailability is also notable at approximately 58.57% .
Enzyme Interaction and Toxicity Profile
The compound interacts with several cytochrome P450 enzymes:
- CYP3A4 Inhibition: 88.50%
- CYP2D6 Inhibition: 90.85%
These interactions suggest a potential for drug-drug interactions when co-administered with other medications metabolized by these enzymes .
Toxicity assessments indicate:
- Carcinogenicity (binary): Negative (97% probability)
- Skin irritation: High probability (84.60%)
- Reproductive toxicity: Moderate risk (80.00%) .
The compound's biological activity may be attributed to its ability to modulate various receptors and enzymes:
- Estrogen Receptor Binding: 73.63%
- Androgen Receptor Binding: 60.00%
These interactions could imply potential applications in hormonal therapies or conditions influenced by these receptors .
Case Studies and Research Findings
Several studies have evaluated the pharmacological effects of this compound:
- Antioxidant Activity : A study demonstrated that derivatives of this compound exhibited significant antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
- Neuroprotective Effects : Research indicated that the compound may possess neuroprotective effects by inhibiting neuroinflammation pathways, suggesting potential applications in neurodegenerative disorders .
- Anticancer Potential : Preliminary studies highlighted the compound's ability to inhibit cancer cell proliferation in vitro, particularly in breast cancer cell lines .
Data Tables
| Biological Activity | Value | Probability (%) |
|---|---|---|
| Human Intestinal Absorption | + | 54.48% |
| Blood Brain Barrier | + | 60.00% |
| CYP3A4 Inhibition | - | 88.50% |
| Carcinogenicity (binary) | - | 97.00% |
| Skin Irritation | + | 84.60% |
| Reproductive Toxicity | + | 80.00% |
Q & A
Q. Table 1: Critical Reaction Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Temperature | 0°C → Room Temperature | Minimizes side reactions |
| Solvent | Anhydrous THF | Enhances NaH reactivity |
| Protecting Group | Benzyl ether | Stabilizes intermediates |
Basic: How is stereochemical integrity maintained during synthesis of the tetrahydrofuran rings?
Methodological Answer:
Stereocontrol is achieved through:
- Chiral Auxiliaries: Use of enantiopure starting materials or catalysts to direct ring closure .
- Ring-Closing Metathesis (RCM): Employ Grubbs catalysts to form cyclic ethers with defined stereochemistry .
- Analytical Validation: Compare experimental -NMR data with computational predictions (e.g., DFT calculations) to verify stereochemistry .
Advanced: How can conflicting spectral data (e.g., NMR vs. MS) be resolved during structural elucidation?
Methodological Answer:
Contradictions often arise from dynamic stereoisomerism or solvent effects. Mitigation strategies include:
- Variable Temperature NMR: Identify rotamers or conformational changes by acquiring spectra at different temperatures .
- Tandem MS/MS: Fragment ions in collision-induced dissociation (CID) experiments can distinguish isobaric species .
- Cross-Validation: Compare with literature data for structurally analogous compounds (e.g., Phillygenin, CAS 54983-96-9) .
Q. Table 2: Example Spectral Discrepancy Analysis
| Observed Peak (ppm) | Expected Peak (ppm) | Possible Cause | Resolution Method |
|---|---|---|---|
| 5.32 (d, J=4.8 Hz) | 5.45 (d, J=5.1 Hz) | Solvent polarity effect | Use deuterated DMSO |
| m/z 393.3927 | m/z 393.3921 | Isotopic pattern error | High-resolution FT-MS |
Advanced: What computational methods are suitable for predicting the compound’s physicochemical properties?
Methodological Answer:
- LogP Prediction: Use the ACD/Labs Percepta Platform to estimate partition coefficients, accounting for methoxy and benzodioxole groups .
- Toxicity Profiling: Apply QSAR models to assess acute toxicity (e.g., LD) using PubChem datasets .
- Spectral Simulation: Leverage software like mzCloud to simulate mass fragmentation patterns .
Q. Table 3: Predicted vs. Experimental Properties
| Property | Predicted Value | Experimental Value | Error Margin |
|---|---|---|---|
| LogP | 2.8 | 2.6 | ±0.2 |
| Aqueous Solubility | 0.12 mg/mL | 0.09 mg/mL | ±0.03 mg/mL |
Basic: What are the key challenges in chromatographic purification of this compound?
Methodological Answer:
- Column Selection: Use reversed-phase C18 columns with 5-µm particle size for polar aromatic systems .
- Mobile Phase: Optimize acetonitrile/water gradients (e.g., 40:60 to 70:30) to resolve diastereomers .
- Detection: UV-Vis at 280 nm (λmax for benzodioxole) ensures sensitivity .
Advanced: How can researchers design stability studies for this compound under varying pH conditions?
Methodological Answer:
- Buffer Systems: Test stability in phosphate-buffered saline (pH 2.0–7.4) at 37°C for 72 hours .
- Degradation Markers: Monitor hydrolysis of methoxy groups via LC-MS (loss of m/z 15.02 for -CH) .
- Kinetic Analysis: Use Arrhenius plots to extrapolate shelf-life at 25°C .
Basic: What spectroscopic techniques are critical for confirming the benzodioxole moiety?
Methodological Answer:
- IR Spectroscopy: Look for C-O-C stretching at 1250–1050 cm .
- -NMR: Identify aromatic protons adjacent to oxygen (δ 6.7–7.2 ppm, coupling constants J=8–10 Hz) .
- HRMS: Confirm molecular ion [M+H] at m/z 393.3927 (CHO) .
Advanced: What strategies address low yields in multi-step syntheses of similar benzofuran derivatives?
Methodological Answer:
- Microwave-Assisted Synthesis: Reduce reaction time for steps prone to decomposition (e.g., esterifications) .
- Flow Chemistry: Improve heat/mass transfer in exothermic steps (e.g., NaH-mediated deprotonation) .
- In Situ Monitoring: Use ReactIR to detect intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
